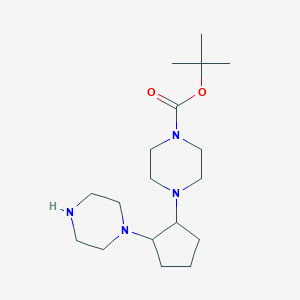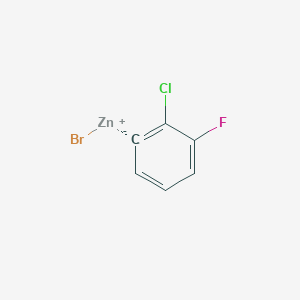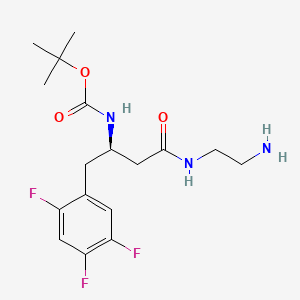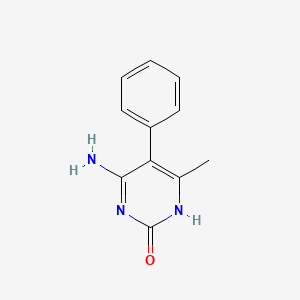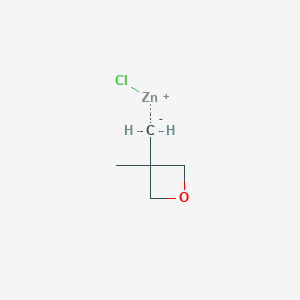![molecular formula C14H10ClN3OS B14884221 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorinated methyl group and an isonicotinamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions.
Chlorination: The methyl group on the benzothiazole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Isonicotinamide: The chlorinated benzothiazole intermediate is then coupled with isonicotinamide in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the isonicotinamide moiety, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Investigated for its antitumor properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用机制
The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways.
相似化合物的比较
Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)isonicotinamide: Lacks the chlorine atom, resulting in different biological activity.
N-(5-chloro-2-methylbenzo[d]thiazol-2-yl)isonicotinamide: Chlorine atom positioned differently, affecting its reactivity and potency.
Uniqueness
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide is unique due to the specific positioning of the chlorine and methyl groups on the benzothiazole ring, which enhances its biological activity and specificity compared to other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C14H10ClN3OS |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-8-10(15)2-3-11-12(8)17-14(20-11)18-13(19)9-4-6-16-7-5-9/h2-7H,1H3,(H,17,18,19) |
InChI 键 |
CXVITNZRRLCMMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


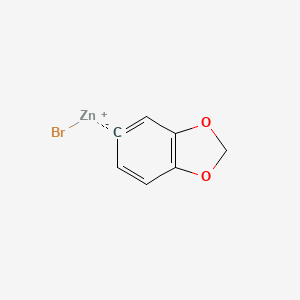
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)

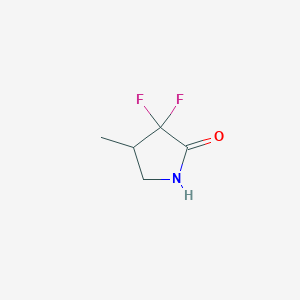
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
